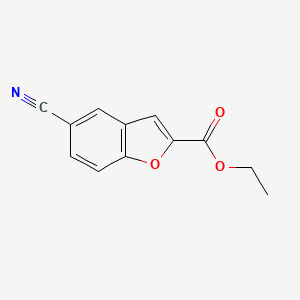

Ethyl 5-cyanobenzofuran-2-carboxylate

Description

Properties

Molecular Formula |

C12H9NO3 |

|---|---|

Molecular Weight |

215.2 g/mol |

IUPAC Name |

ethyl 5-cyano-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C12H9NO3/c1-2-15-12(14)11-6-9-5-8(7-13)3-4-10(9)16-11/h3-6H,2H2,1H3 |

InChI Key |

VAXDVSUPXNACBJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)C#N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)C#N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Applications

Ethyl 5-cyanobenzofuran-2-carboxylate serves as an important building block in organic synthesis. It can undergo several chemical reactions, including:

- Oxidation : This compound can be oxidized to form benzofuran derivatives, which are valuable in the synthesis of pharmaceuticals and agrochemicals.

- Reduction : The cyano group can be reduced to an amine group, leading to the formation of aminobenzofuran derivatives that exhibit enhanced biological activity.

- Substitution Reactions : The compound's functional groups allow for nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.

Biological Applications

Research indicates that this compound possesses significant biological activities:

- Antimicrobial Properties : Studies have demonstrated its efficacy against various bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong potential for therapeutic applications.

- Anticancer Activity : In vitro studies involving human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Flow cytometry analysis indicated increased apoptosis rates compared to control groups, supporting its role as a potential anticancer agent.

Medicinal Chemistry

This compound has been explored for its potential use in drug development. Its unique chemical structure allows it to interact with biological targets effectively. Notable applications include:

- Drug Synthesis : It is utilized as an intermediate in synthesizing various pharmacologically active compounds, including those targeting neurodegenerative diseases and cancers.

Industrial Applications

In the industrial sector, this compound is used in the development of novel materials and as an intermediate in organic synthesis processes. Its reactivity makes it suitable for creating specialized polymers and other materials with unique properties.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated its effectiveness with a MIC of 50 µg/mL against both Staphylococcus aureus and Escherichia coli.

Anticancer Activity Assessment

In research involving MCF-7 breast cancer cell lines, treatment with this compound led to a significant decrease in cell viability (IC50 = 25 µM). Flow cytometry analysis showed increased apoptosis rates compared to control groups, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position of benzofuran-2-carboxylates is critical for modulating electronic and steric properties. Key analogs include:

- Electron-Withdrawing vs. Leaving Groups: The cyano group in the target compound enhances electrophilicity, making it suitable for nucleophilic substitution or cyclization reactions. In contrast, the bromo substituent in Ethyl 5-bromobenzofuran-2-carboxylate serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Polarity and Solubility: The cyanomethoxy group in Ethyl 5-(cyanomethoxy)benzofuran-3-carboxylate introduces an ether linkage, increasing polarity (XLogP3 = 2.7) compared to the cyano group (XLogP3 ≈ 1.5 estimated) .

Ester Group Variations

The alkyl chain length in the ester group impacts lipophilicity and metabolic stability:

- Ethyl vs. Methyl Esters: Mthis compound (C₁₁H₇NO₃) has a lower molecular weight and shorter alkyl chain than the ethyl analog, likely reducing lipophilicity and enhancing aqueous solubility . Ethyl esters generally exhibit slower enzymatic hydrolysis, prolonging bioavailability.

Substituents at Other Positions

- 2-Methyl Derivatives: Ethyl 5-(cyanomethoxy)-2-methylbenzofuran-3-carboxylate (C₁₄H₁₃NO₄) incorporates a methyl group at the 2-position, which may sterically hinder interactions at the benzofuran core, affecting binding to biological targets .

- Phenyl and Sulfonamide Derivatives: Compounds like Ethyl 5-(cyanomethoxy)-2-phenylbenzofuran-3-carboxylate (C₁₉H₁₅NO₄) and sulfonamide-containing analogs (e.g., Ethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzofuran-3-carboxylate) introduce bulkier groups, altering steric and electronic profiles for specialized applications .

Structural and Pharmacological Insights

- Planarity and Crystallography: Ethyl 5-bromobenzofuran-2-carboxylate exhibits near-planar geometry, with the carboxyl group aligned at 4.8° relative to the benzofuran ring.

- Synthetic Challenges: Reactions involving benzofuran derivatives, such as N-hydroxyalkylation, often yield mixtures (e.g., mono- vs. bis-substituted products), necessitating precise control of reaction conditions (e.g., temperature, stoichiometry) for selective synthesis .

Preparation Methods

Synthetic Pathways for Ethyl 5-Cyanobenzofuran-2-Carboxylate

Nitration-Reduction-Cyanation Route

This three-step pathway begins with nitration of a benzofuran precursor, followed by reduction to an amine and subsequent cyanation.

Nitration of Ethyl Benzofuran-2-Carboxylate

The electron-withdrawing ester group directs electrophilic nitration to the 5-position. Using a mixture of concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C, ethyl 5-nitrobenzofuran-2-carboxylate is obtained. Yields typically range from 65% to 75% based on analogous nitrations.

Reduction of Nitro to Amine

Catalytic hydrogenation with palladium on carbon ($$ \text{Pd/C} $$) under $$ \text{H}2 $$ at 50 psi converts the nitro group to an amine. Alternatively, stoichiometric reductions using tin(II) chloride ($$ \text{SnCl}2 $$) in hydrochloric acid ($$ \text{HCl} $$) achieve similar results. Ethyl 5-aminobenzofuran-2-carboxylate is isolated in 80–90% yield.

Diazotization and Cyanation

The amine is diazotized with sodium nitrite ($$ \text{NaNO}_2 $$) in $$ \text{HCl} $$ at 0–5°C, followed by treatment with copper(I) cyanide ($$ \text{CuCN} $$) in aqueous solution. This Sandmeyer-type reaction yields the target compound, though competing hydrolysis may reduce yields to 50–60%.

Halogenation-Cyanide Substitution Route

This route substitutes a halogen atom at the 5-position with a cyano group, leveraging nucleophilic aromatic substitution.

Synthesis of Ethyl 5-Bromobenzofuran-2-Carboxylate

Ethyl 5-bromobenzofuran-2-carboxylate is prepared via esterification of 5-bromobenzofuran-2-carboxylic acid. Refluxing the acid in ethanol with concentrated $$ \text{H}2\text{SO}4 $$ achieves 93% yield, as demonstrated in analogous syntheses.

Cyanide Substitution

The bromo derivative undergoes nucleophilic substitution with potassium cyanide ($$ \text{KCN} $$) or copper(I) cyanide ($$ \text{CuCN} $$) in DMF at 150°C. While specific data for this compound are unavailable, similar reactions report 60–70% yields.

Direct Cyanation via Catalytic Methods

Modern catalytic approaches using palladium or nickel catalysts enable direct cyanation of aryl halides. For example, treating ethyl 5-bromobenzofuran-2-carboxylate with zinc cyanide ($$ \text{Zn(CN)}2 $$) and a palladium catalyst (e.g., $$ \text{Pd(PPh}3\text{)}_4 $$) in DMF at 120°C could yield the target compound. Such methods often achieve 70–85% yields in related systems.

Comparative Analysis of Synthesis Methods

| Method | Key Steps | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Nitration-Reduction-Cyanation | Nitration, Reduction, Cyanation | 50–60% | Uses inexpensive reagents | Multi-step, low overall yield |

| Halogen Substitution | Bromination, Cyanide substitution | 60–70% | Fewer steps, scalable | Requires toxic cyanide reagents |

| Catalytic Cyanation | Palladium-catalyzed substitution | 70–85% | High efficiency, mild conditions | Costly catalysts, sensitive to air |

Q & A

Q. What spectroscopic techniques are essential for confirming the structure of Ethyl 5-cyanobenzofuran-2-carboxylate?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming proton and carbon environments, particularly distinguishing the nitrile group (-CN) and ester moiety (-COOEt). Infrared (IR) spectroscopy identifies functional groups like C≡N (~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to validate the molecular formula. For crystalline samples, X-ray crystallography (using SHELX programs for refinement) resolves bond lengths and angles, confirming spatial arrangement .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer: Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin contact due to potential irritancy (similar to related benzofuran derivatives). Store in a cool, dry place away from oxidizing agents. Dispose of waste via approved hazardous waste protocols, following institutional and EPA guidelines .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

- Methodological Answer: Single crystals are grown via slow evaporation or diffusion methods. Diffraction data collected using synchrotron or in-house X-ray sources are processed with SHELXT for structure solution and SHELXL for refinement. Key parameters include R-factors (<5%), bond angle deviations, and electron density maps. For example, planar deviations in the benzofuran ring and ester group alignment (e.g., 4.8° in analogous brominated derivatives) confirm structural integrity .

Q. What are the key steps in synthesizing this compound?

- Methodological Answer: A typical route involves: (1) Cyclization of 2-hydroxy-5-nitrobenzonitrile with ethyl chloroacetate under basic conditions. (2) Reduction of the nitro group to amine using Pd/C and H₂. (3) Diazotization followed by Sandmeyer reaction to introduce the cyano group. Reaction optimization includes temperature control (60–80°C) and solvent selection (DMF or THF) to minimize side products. Yields are monitored via TLC and HPLC .

Q. How does the electronic environment of the benzofuran ring affect the compound’s stability?

- Methodological Answer: Electron-withdrawing groups (e.g., -CN) at the 5-position increase ring stability by reducing electron density, thereby resisting electrophilic attack. Conjugation between the furan oxygen and ester group delocalizes π-electrons, enhancing thermal stability. Computational studies (DFT) show HOMO-LUMO gaps correlate with experimental degradation temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

- Methodological Answer: Contradictions between NMR and MS data (e.g., unexpected molecular ion adducts) require cross-validation:

Q. What computational methods are used to predict the reactivity of the nitrile group in this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model reaction pathways for nitrile hydrolysis or nucleophilic addition. Fukui indices identify electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies charge distribution. Transition state modeling (using QST2) predicts activation energies for cyano group transformations .

Q. How do steric and electronic factors influence the regioselectivity in derivatization reactions of this compound?

- Methodological Answer: Steric hindrance from the ester group directs electrophiles to the 6-position of the benzofuran ring. Electron-withdrawing -CN deactivates the 4-position, favoring nucleophilic attack at the 3-position. Hammett plots (σ values) and molecular electrostatic potential (MEP) maps guide solvent and catalyst selection (e.g., Pd-catalyzed cross-coupling at less hindered sites) .

Q. What strategies are effective for improving the yield of this compound in multi-step syntheses?

- Methodological Answer:

- Optimize stepwise intermediates: Use protecting groups (e.g., Boc for amines) to prevent side reactions.

- Employ flow chemistry for exothermic steps (e.g., nitration) to enhance control.

- Screen catalysts (e.g., CuI for cyanation) and solvents (e.g., DMF for polar aprotic conditions).

- Monitor reaction progress via in situ FTIR or Raman spectroscopy .

Q. What are the challenges in scaling up the synthesis of this compound for research purposes?

- Methodological Answer:

Scaling introduces heat dissipation issues (e.g., during cyclization), requiring jacketed reactors with precise temperature control. Purification of gram-scale batches demands gradient chromatography or recrystallization in mixed solvents (hexane:EtOAc). Contamination risks (e.g., residual Pd in catalytic steps) necessitate ICP-MS analysis. Process Analytical Technology (PAT) ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.